molecular formula C9H12N4S B3355145 1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl- CAS No. 61982-41-0

1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-

Cat. No. B3355145
CAS RN: 61982-41-0
M. Wt: 208.29 g/mol
InChI Key: BWCBOEPCLUEJLV-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyrazine is a chemical compound with the CAS Number: 273-94-9. It has a molecular weight of 120.11 and its IUPAC name is 1H-imidazo[4,5-b]pyrazine .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, a related compound, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The InChI code for 1H-Imidazo[4,5-b]pyrazine is 1S/C5H4N4/c1-2-7-5-4(6-1)8-3-9-5/h1-3H, (H,6,7,8,9) . The InChI key is ZKAMEFMDQNTDFK-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl- are not available, related compounds such as imidazo[1,5-a]pyridine have been studied extensively. The synthesis of imidazo[1,5-a]pyridine involves a variety of transformations including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

1H-Imidazo[4,5-b]pyrazine is a solid at room temperature . It has a molecular weight of 120.11 .

Safety and Hazards

The safety information for 1H-Imidazo[4,5-b]pyrazine includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

(3,5,6-trimethylimidazo[4,5-b]pyrazin-2-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c1-5-6(2)11-9-8(10-5)12-7(4-14)13(9)3/h14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCBOEPCLUEJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)N=C(N2C)CS)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485644
Record name 1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61982-41-0
Record name 1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-
Reactant of Route 2
1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-
Reactant of Route 3
1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-
Reactant of Route 4
Reactant of Route 4
1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-
Reactant of Route 5
1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-
Reactant of Route 6
1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-

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